molecular formula C15H15N5O2S B2976496 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034476-41-8

3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2976496
CAS No.: 2034476-41-8
M. Wt: 329.38
InChI Key: NLGWWIVEBHATOG-UHFFFAOYSA-N
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Description

3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating pyrazine and thiazole rings linked through a piperidine carbonyl scaffold, making it a valuable intermediate for constructing targeted bioactive molecules . Compounds with similar heterocyclic architectures, particularly those containing piperidine and thiazole motifs, are frequently investigated as key scaffolds in the development of therapeutic agents . The incorporation of a pyrazine ring, a known nitrogen-rich heterocycle, further enhances its potential as a bioisostere, which can be used to improve the metabolic stability and binding affinity of lead compounds by mimicking other functional groups . Researchers can utilize this chemical in various applications, including the synthesis of proteolysis targeting chimeras (PROTACs) and other bifunctional molecules, as well as in high-throughput screening campaigns to identify novel modulators of biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-10-13(23-9-19-10)15(21)20-6-2-3-11(8-20)22-14-12(7-16)17-4-5-18-14/h4-5,9,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGWWIVEBHATOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the 4-methylthiazole-5-carbonyl group. The final step involves the formation of the pyrazine ring and the nitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be employed in the study of biological pathways and as a probe for investigating enzyme functions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following compounds share the pyrazine-2-carbonitrile scaffold but differ in substituents on the piperidine carbonyl group:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent
3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (Target) C₁₄H₁₃N₅O₂S 315.35 4-Methylthiazole-5-carbonyl
3-{[1-(Thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (BK71781) C₁₅H₁₄N₄O₂S 314.36 Thiophene-2-carbonyl
3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₆H₁₈N₆O₂S 358.40 4-Propyl-1,2,3-thiadiazole-5-carbonyl

Key Observations :

  • Substituent Effects: The 4-methylthiazole group (target compound) introduces moderate lipophilicity compared to the thiophene (BK71781), which is more aromatic and electron-rich. The propyl-thiadiazole derivative has higher molecular weight and likely greater steric bulk.

Physicochemical and Electronic Properties

  • Lipophilicity: The 4-methylthiazole group (target) balances hydrophobicity, whereas the thiophene (BK71781) may enhance π-stacking interactions.
  • Electronic Effects :
    • Thiazole and thiophene are electron-rich, while thiadiazole is electron-deficient. This impacts charge distribution and binding to biological targets (e.g., enzymes or receptors).

Biological Activity

3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazine core, a piperidine ring, and a thiazole moiety. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The synthetic pathway often includes the formation of the thiazole and pyrazine rings through cyclization reactions, followed by functionalization at specific positions to yield the target compound.

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of thiazole and pyrazoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli100 µg/mL
This compoundTBD

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases.

3. Enzyme Inhibition

The structure-activity relationship studies have highlighted the compound's potential as an inhibitor of enzymes such as α-glucosidase and urease. These enzymes are significant in carbohydrate metabolism and nitrogen metabolism, respectively.

Table 2: Enzyme Inhibition Activity

Compound NameEnzyme TargetInhibition Percentage
Compound Cα-glucosidase75%
Compound DUrease60%
This compoundTBD

Case Studies

Recent studies have focused on the pharmacological profile of related compounds, demonstrating a correlation between structural modifications and enhanced biological activity. For example, a study published in Bioorganic & Medicinal Chemistry Letters reported that specific substitutions on the thiazole ring significantly increased enzyme inhibition potency .

Another case study highlighted the dual inhibition properties of pyrazoline derivatives against α-glucosidase and urease, suggesting that similar mechanisms may be applicable to our compound .

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